Cas no 64258-02-2 (2,4,4',6-Tetrabromobiphenyl)

2,4,4',6-Tetrabromobiphenyl is a brominated aromatic compound primarily used as a flame retardant in industrial applications. Its molecular structure, featuring four bromine atoms, enhances thermal stability and flame suppression efficiency. The compound exhibits low volatility and high resistance to degradation, making it suitable for use in polymers and electronic materials. Its compatibility with various matrices allows for uniform dispersion, improving fire safety without significantly altering material properties. Due to regulatory considerations, its application is carefully controlled, but it remains relevant in specialized contexts where high-performance flame retardancy is required. Proper handling and disposal are essential to mitigate environmental and health risks.
2,4,4',6-Tetrabromobiphenyl structure
2,4,4',6-Tetrabromobiphenyl structure
Product Name:2,4,4',6-Tetrabromobiphenyl
CAS No:64258-02-2
MF:C12H6Br4
MW:469.792040348053
CID:508245
Update Time:2026-04-29

2,4,4',6-Tetrabromobiphenyl Chemical and Physical Properties

Names and Identifiers

    • 1,1'-Biphenyl,2,4,4',6-tetrabromo-
    • 1,3,5-tribromo-2-(4-bromophenyl)benzene
    • 2,4,4',6-Tetrabromo-1,1'-biphenyl
    • 2,4,4',6-Tetrabromobiphenyl

Computed Properties

  • Exact Mass: 465.72018
  • Monoisotopic Mass: 465.72
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 213
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0

Experimental Properties

  • Density: 2.14
  • Boiling Point: 409.9°C at 760 mmHg
  • Flash Point: 195.3°C
  • Refractive Index: 1.666
  • PSA: 0

2,4,4',6-Tetrabromobiphenyl Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
T204300-1mg
2,4,4',6-Tetrabromobiphenyl
64258-02-2
1mg
$207.00 2023-05-17
TRC
T204300-10mg
2,4,4',6-Tetrabromobiphenyl
64258-02-2
10mg
$1642.00 2023-05-17

Additional information on 2,4,4',6-Tetrabromobiphenyl

Comprehensive Analysis of 2,4,4',6-Tetrabromobiphenyl (CAS No. 64258-02-2): Properties, Applications, and Environmental Impact

2,4,4',6-Tetrabromobiphenyl (CAS No. 64258-02-2) is a brominated aromatic compound belonging to the class of polybrominated biphenyls (PBBs). This chemical has garnered significant attention due to its unique molecular structure, characterized by four bromine atoms attached to a biphenyl backbone. The compound's thermal stability and flame-retardant properties have historically made it relevant in industrial applications, though its environmental persistence has raised concerns among researchers and regulators alike.

In recent years, the scientific community has focused on understanding the environmental fate of 2,4,4',6-Tetrabromobiphenyl. Studies highlight its potential for bioaccumulation in aquatic ecosystems, aligning with growing public interest in "sustainable chemical alternatives" and "green chemistry solutions." Analytical techniques like GC-MS and HPLC are commonly employed to detect trace levels of this compound, addressing frequent search queries such as "how to test for brominated compounds" and "PBB detection methods."

The compound's physicochemical properties—including low water solubility (0.1–1 mg/L at 25°C) and high log Kow (6.5–7.2)—explain its affinity for lipid-rich tissues. This has spurred discussions about "endocrine-disrupting chemicals" in consumer forums, with particular emphasis on its structural similarity to other halogenated organic pollutants. Regulatory frameworks like REACH and EPA guidelines now monitor such substances, reflecting searches for "chemical safety regulations 2024."

From an industrial perspective, 2,4,4',6-Tetrabromobiphenyl was historically evaluated for polymer stabilization, though modern research prioritizes "eco-friendly flame retardants." Innovations in bio-based additives and phosphorus-based systems dominate current patent filings, responding to market demands for "non-toxic material science." Laboratory studies continue to explore its degradation pathways, particularly photolytic breakdown under UV exposure—a topic frequently queried as "PBB sunlight degradation."

Analytical chemists emphasize the importance of isomer-specific analysis when studying this compound, given the varying toxicity profiles of different tetrabromobiphenyl congeners. Advanced techniques like HRMS (High-Resolution Mass Spectrometry) help distinguish structural analogs, addressing technical questions such as "how to differentiate brominated biphenyls." Meanwhile, environmental scientists investigate its sediment adsorption coefficients (Koc ≈ 10^5), linking to searches about "soil contamination remediation."

Emerging studies on 2,4,4',6-Tetrabromobiphenyl also examine its interaction with microbial communities in anaerobic conditions. This aligns with trending topics like "bioremediation of persistent pollutants" and "microbial degradation mechanisms." The compound's half-life in soil (estimated at 2–10 years) underscores the urgency for advanced oxidation processes (AOPs), a subject increasingly searched alongside "emerging contaminant treatment."

In summary, while 2,4,4',6-Tetrabromobiphenyl (CAS No. 64258-02-2) remains a subject of academic interest, its practical applications have diminished in favor of safer alternatives. Ongoing research bridges gaps between environmental chemistry, toxicology, and material science, responding to contemporary queries about "legacy pollutants management" and "circular economy solutions." The compound serves as a case study for balancing historical industrial utility with modern ecological stewardship.

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